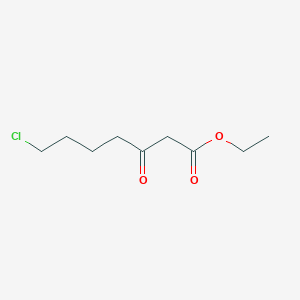

Ethyl 7-chloro-3-oxoheptanoate

Description

Contextual Significance of β-Ketoesters in Chemical Transformations

β-Ketoesters are organic compounds possessing a ketone on the beta-carbon relative to an ester group. fiveable.me This 1,3-dicarbonyl arrangement imparts unique reactivity, making them cornerstone synthons in organic chemistry. researchgate.net They are prized for their dual reactive nature; they possess both electrophilic sites at the carbonyl carbons and a nucleophilic site at the α-carbon (the carbon between the two carbonyls). researchgate.net

The hydrogen atoms on the α-carbon are significantly more acidic than in simple ketones or esters. This heightened acidity allows for easy deprotonation with a suitable base to form a stabilized enolate ion. fiveable.me This enolate is a potent nucleophile and can participate in a wide array of carbon-carbon bond-forming reactions.

The versatility of β-ketoesters is demonstrated by the breadth of reactions they can undergo. They are fundamental to classical transformations such as the Claisen condensation for their formation and can be readily alkylated or acylated at the α-position. fiveable.menih.gov Furthermore, they are precursors in the synthesis of more complex structures through reactions like palladium-catalyzed decarboxylation-hydrogenolysis and Michael additions. nih.gov This wide-ranging reactivity makes them indispensable building blocks for creating diverse and complex molecular frameworks, including those of significant pharmaceutical interest. fiveable.meresearchgate.net

Table 1: Key Chemical Transformations of β-Ketoesters

| Reaction Type | Description | Significance |

|---|---|---|

| Alkylation | Introduction of an alkyl group at the α-carbon via reaction of the enolate with an alkyl halide. | Forms new carbon-carbon bonds, extending the carbon skeleton. fiveable.menih.gov |

| Claisen Condensation | A base-catalyzed reaction between two ester molecules to form a β-ketoester. researchgate.netfiveable.me | A fundamental method for synthesizing β-ketoesters. fiveable.me |

| Michael Addition | The addition of the β-ketoester enolate to an α,β-unsaturated carbonyl compound. | Creates complex carbon frameworks by forming 1,5-dicarbonyl compounds. nih.gov |

| Heterocycle Formation | Reaction with dinucleophiles (e.g., hydrazine (B178648), ureas) to form five- or six-membered rings. | Provides direct access to a wide variety of heterocyclic systems. |

| Decarboxylation | The ester can be hydrolyzed to a carboxylic acid, which then readily loses CO₂ upon heating to yield a ketone. | A common final step to produce substituted ketones after α-alkylation. nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

ethyl 7-chloro-3-oxoheptanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15ClO3/c1-2-13-9(12)7-8(11)5-3-4-6-10/h2-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXPOIABOXLXYKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)CCCCCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl 7 Chloro 3 Oxoheptanoate

Historical and Contemporary Approaches to β-Ketoester Synthesis

The synthesis of β-ketoesters, the structural class to which ethyl 7-chloro-3-oxoheptanoate belongs, has a rich history and continues to be an active area of research. These compounds are valuable building blocks in organic synthesis due to the presence of multiple reactive sites.

Condensation Reactions Involving β-Ketoester Dianions

A powerful and versatile method for the synthesis of β-ketoesters involves the use of β-ketoester dianions. researchgate.netcdnsciencepub.com These dianions are highly nucleophilic and can react with a variety of electrophiles. organicchemistrydata.org The generation of the dianion is typically achieved by treating a β-ketoester with two equivalents of a strong base. A common approach involves the use of sodium hydride (NaH) to deprotonate the acidic α-carbon, followed by a stronger base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) to remove a proton from the less acidic γ-position. cdnsciencepub.comorganicchemistrydata.org

The resulting dianion can then undergo alkylation, acylation, or condensation reactions. researchgate.netcdnsciencepub.com For instance, the reaction of the dianion of methyl acetoacetate (B1235776) with aldehydes and ketones yields δ-hydroxy-β-keto esters. researchgate.net Similarly, acylation of these dianions provides access to β,δ-diketo esters. cdnsciencepub.com The exclusive γ-alkylation of the dianion offers a significant advantage in controlling the regioselectivity of the reaction, providing a complementary approach to other methods. researchgate.net

Utilization of Grignard Reagents in Ketoester Construction

Grignard reagents are fundamental organometallic compounds widely used in the formation of carbon-carbon bonds. researchgate.net Their application in the synthesis of ketoesters is a well-established strategy. organic-chemistry.org One common approach involves the reaction of a Grignard reagent with a derivative of a dicarboxylic acid, such as a monoester acid chloride or a chloroformate. researchgate.net For example, the chemoselective cross-coupling of monoesters of dicarboxylic acid chlorides with organocopper reagents derived from Grignard reagents provides a direct route to various ketoesters. researchgate.net

However, the reaction of Grignard reagents with β-ketoesters themselves can be complex. Due to the presence of an acidic proton on the α-carbon, the Grignard reagent can act as a base, leading to deprotonation and the formation of the corresponding magnesium enolate, rather than the desired carbonyl addition. stackexchange.com This competing enolization can be a significant side reaction. stackexchange.com Despite this, under carefully controlled conditions, Grignard reagents can be successfully employed in the construction of more complex ketoester structures. For instance, the addition of a Grignard reagent to an intermediate lactone has been used to synthesize a precursor to a complex natural product. organic-chemistry.org

Specific Synthetic Routes to this compound

While general methods for β-ketoester synthesis provide a foundation, the specific preparation of this compound often involves tailored approaches to ensure high yield and purity.

Regioselective Alkylation of Precursor Enolates

A key strategy for synthesizing this compound is the regioselective alkylation of a precursor enolate. This method offers precise control over the final structure. The dianion of a simpler β-ketoester, such as ethyl acetoacetate, can be generated and subsequently alkylated with a suitable electrophile containing the chloroalkyl chain. researchgate.net The use of a dianion ensures that alkylation occurs specifically at the γ-position, preventing side reactions at the more acidic α-position. organicchemistrydata.org This approach allows for the direct introduction of the 4-chlorobutyl group required for the target molecule.

Optimization of Reaction Conditions and Reagent Stoichiometries

The success of any synthetic route hinges on the careful optimization of reaction conditions and reagent stoichiometries. researchgate.netresearchgate.net For the synthesis of this compound, factors such as the choice of solvent, temperature, and the nature and amount of the base are critical. mdpi.com For instance, in the generation of dianions, the order of addition of reagents and the precise control of temperature can significantly impact the yield and prevent side reactions. cdnsciencepub.com

Similarly, in Grignard-based syntheses, the reaction temperature must be carefully managed to minimize side reactions, such as those between the starting materials and the newly formed Grignard reagent. google.com The choice of solvent is also crucial, with various ethers like tetrahydrofuran (B95107) (THF) and methyl tetrahydrofuran being commonly employed. patsnap.com The stoichiometry of the reactants, including the Grignard reagent and the electrophile, must be precisely controlled to maximize the formation of the desired product and simplify purification. google.com

Table 1: Optimization of a Generic Three-Component Reaction researchgate.netnih.gov

| Entry | Catalyst (mg) | Solvent | Temperature (°C) | Time (min) | Yield (%) |

| 1 | - | Water | Room Temperature | 40 | 50 |

| 8 | 14 | Water | Room Temperature | 25 | 97 |

| 9 | 14 | Ethanol | Room Temperature | - | - |

| 10 | 14 | Acetone | Room Temperature | - | - |

| 11 | 14 | Chloroform | Room Temperature | - | Low |

| 12 | 14 | DMF | Room Temperature | - | Low |

| 13 | 14 | n-Hexane | Room Temperature | - | - |

| 14 | 14 | EtOH-H₂O (1:1) | Room Temperature | - | - |

This table illustrates the general principles of reaction optimization, showing how changes in catalyst loading and solvent can significantly affect reaction efficiency. The data is based on a representative reaction and not the specific synthesis of this compound.

Innovative and Sustainable Synthetic Strategies

Modern organic synthesis places a strong emphasis on the development of innovative and sustainable methods. In the context of β-ketoester synthesis, this translates to exploring enzymatic and catalytic approaches that offer advantages in terms of efficiency, selectivity, and environmental impact.

Enzymatic reductions using ketoreductases have emerged as a powerful tool for the enantioselective synthesis of chiral hydroxy esters from β-ketoesters. tudelft.nlnih.gov While not a direct synthesis of the keto group, this technology highlights the potential of biocatalysis in modifying β-ketoester structures with high precision. For example, ketoreductases have been successfully used for the enantioselective reduction of similar substrates like ethyl 4-chloroacetoacetate. nih.gov

The development of novel catalytic systems, including those based on environmentally benign catalysts, is another area of active research. mdpi.com These methods aim to reduce waste, avoid harsh reaction conditions, and utilize readily available starting materials. While specific examples for the direct synthesis of this compound using these innovative strategies are still emerging, the broader trends in organic synthesis suggest that future methodologies will increasingly incorporate principles of green chemistry. mdpi-res.com

Green Chemistry Principles Applied to Chlorinated Ketoester Synthesis

The synthesis of chlorinated ketoesters and other chemical compounds is increasingly being evaluated through the lens of green chemistry. The goal of green chemistry is to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. kahedu.edu.inresearchgate.net This involves a set of twelve principles that guide chemists in creating more environmentally benign synthetic pathways. acs.org

Key principles relevant to chlorinated ketoester synthesis include:

Atom Economy : This principle, developed by Barry Trost, encourages designing syntheses where the maximum number of atoms from the reactants are incorporated into the final product. acs.org Reactions with high atom economy, such as addition reactions, are preferred over those that generate significant waste. mun.ca

Catalysis : The use of catalytic reagents is superior to stoichiometric ones. acs.org Catalysts are used in small amounts and can be recycled, reducing waste. Biocatalysts, or enzymes, are particularly effective as they can perform highly specific transformations. acs.orgmsuniv.ac.in

Reduce Derivatives : Unnecessary steps like using blocking or protecting groups should be minimized or avoided. acs.org Such steps require additional reagents and generate waste. Enzymes are highly specific and can often react at a single site on a complex molecule, eliminating the need for protecting groups. acs.org

Safer Solvents and Auxiliaries : The use of auxiliary substances like solvents should be made unnecessary or innocuous wherever possible. kahedu.edu.in Research into solvent-free reactions or the use of greener solvents like water or supercritical fluids is a key area of green chemistry. researchgate.netmsuniv.ac.in

| Green Chemistry Principle | Application in Chemical Synthesis |

| 1. Prevention | It is better to prevent waste than to treat or clean up waste after it has been created. kahedu.edu.in |

| 2. Atom Economy | Synthetic methods should maximize the incorporation of all materials used in the process into the final product. acs.org |

| 3. Less Hazardous Chemical Syntheses | Methods should be designed to use and generate substances that possess little or no toxicity to human health and the environment. kahedu.edu.in |

| 4. Designing Safer Chemicals | Chemical products should be designed to affect their desired function while minimizing their toxicity. mun.ca |

| 5. Safer Solvents and Auxiliaries | The use of auxiliary substances (e.g., solvents) should be made unnecessary or innocuous wherever possible. kahedu.edu.in |

| 6. Design for Energy Efficiency | Energy requirements for chemical processes should be recognized for their environmental and economic impacts and should be minimized. kahedu.edu.in |

| 7. Use of Renewable Feedstocks | A raw material or feedstock should be renewable rather than depleting whenever technically and economically practicable. kahedu.edu.in |

| 8. Reduce Derivatives | Unnecessary derivatization (use of blocking groups, protection/deprotection) should be minimized or avoided if possible. acs.org |

| 9. Catalysis | Catalytic reagents (as selective as possible) are superior to stoichiometric reagents. acs.org |

| 10. Design for Degradation | Chemical products should be designed so that at the end of their function they break down into innocuous degradation products. msuniv.ac.in |

| 11. Real-time analysis for Pollution Prevention | Analytical methodologies need to be further developed to allow for real-time monitoring and control prior to the formation of hazardous substances. |

| 12. Inherently Safer Chemistry for Accident Prevention | Substances and the form of a substance used in a chemical process should be chosen to minimize the potential for chemical accidents. |

Chemoenzymatic or Biocatalytic Pathways for Structural Analogs

Chemoenzymatic and biocatalytic methods offer powerful alternatives to traditional chemical synthesis, particularly for producing chiral molecules that are structurally similar to this compound, such as other ketoesters and hydroxy esters. nih.govnih.gov Biocatalysis utilizes enzymes to perform chemical transformations, offering significant advantages in terms of selectivity and sustainability. researchgate.net

The core principles of these pathways include:

High Selectivity : Enzymes exhibit remarkable chemo-, regio-, and stereoselectivity. acs.org This means they can target a specific functional group in a multifunctional molecule without affecting other parts, and can produce a single stereoisomer (enantiomer or diastereomer) from a prochiral or racemic starting material. This high selectivity often eliminates the need for complex protection and deprotection steps common in traditional synthesis. acs.orgacs.org

Mild Reaction Conditions : Biocatalytic reactions are typically performed under mild conditions, such as near-neutral pH and ambient temperature and pressure. acs.org This reduces the energy consumption of the process and can prevent the degradation of sensitive molecules.

Sustainability : Biocatalysis is considered a green technology. researchgate.net Enzymes are derived from renewable resources and are biodegradable. The processes often use water as a solvent and generate less hazardous waste compared to conventional chemical methods.

Common enzymes used in the synthesis of ketoester and hydroxy ester analogs include:

Ketoreductases (KREDs) / Alcohol Dehydrogenases (ADHs) : These enzymes are widely used for the asymmetric reduction of a ketone to a chiral secondary alcohol. researchgate.net For example, the reduction of a β-ketoester can produce a chiral β-hydroxy ester, a key building block in the synthesis of many pharmaceuticals. researchgate.netresearchgate.netmdpi.com These reactions are often coupled with a cofactor regeneration system to make the process economically viable on a large scale. researchgate.net

Lipases : These enzymes are frequently used for the kinetic resolution of racemic mixtures. nih.gov For instance, a lipase (B570770) can selectively acylate or hydrolyze one enantiomer of a racemic alcohol or ester, allowing the separation of the two enantiomers. nih.gov

Dehydrogenases : Engineered dehydrogenases have been used for the asymmetric reduction of various α-ketoesters to produce chiral α-hydroxy acids. manchester.ac.uk

The application of these biocatalytic principles allows for the efficient and environmentally friendly production of highly pure chiral building blocks that are analogs of this compound. nih.govacs.org

| Enzyme Class | Typical Transformation | Application for Structural Analogs |

| Ketoreductases (KREDs) | Asymmetric reduction of ketones to chiral alcohols researchgate.net | Synthesis of chiral β-hydroxy esters from β-ketoesters. researchgate.net |

| Lipases | Enantioselective hydrolysis or acylation of esters/alcohols nih.gov | Kinetic resolution of racemic hydroxy esters. nih.gov |

| Dehydrogenases | Oxidation of alcohols or reduction of carbonyls manchester.ac.uk | Asymmetric synthesis of chiral hydroxy acids from keto acids. manchester.ac.uk |

| Halohydrin Dehalogenases | Conversion of halohydrins to epoxides or cyanohydrins researchgate.netmdpi.com | Synthesis of chiral cyanohydrins from chlorohydrins. researchgate.netmdpi.com |

Chemical Reactivity and Mechanistic Transformations of Ethyl 7 Chloro 3 Oxoheptanoate

Tautomerism and Enolate Chemistry

The chemistry of Ethyl 7-chloro-3-oxoheptanoate is fundamentally governed by the acidity of the protons on the carbon atom adjacent to both carbonyl groups (the α-carbon). This acidity allows for the formation of enol and enolate intermediates, which are key to its diverse reactivity. masterorganicchemistry.com

Like other β-keto esters, this compound exists in equilibrium between its keto and enol forms, a phenomenon known as keto-enol tautomerism. wikipedia.orglibretexts.org The keto form is the standard structure, while the enol form features a carbon-carbon double bond and a hydroxyl group (a vinyl alcohol). jove.com

The equilibrium for β-dicarbonyl compounds often favors the enol tautomer more than it does for simple ketones or aldehydes. wikipedia.org This increased stability is attributed to the formation of a conjugated π-system and the potential for intramolecular hydrogen bonding between the enolic hydroxyl group and the ester carbonyl oxygen. wikipedia.org This equilibrium is rapidly established and can be catalyzed by traces of acid or base. libretexts.org

The enol form is a key reactive intermediate. jove.com The C=C double bond of the enol is electron-rich, making the α-carbon nucleophilic. jove.com This allows the enol to react with various electrophiles, leading to α-substitution products. This reactivity is distinct from simple alkenes because the hydroxyl group's electron-donating resonance effect significantly enhances the nucleophilicity of the α-carbon. jove.com

Table 1: Comparison of Keto vs. Enol Tautomers

| Feature | Keto Tautomer | Enol Tautomer |

|---|---|---|

| Key Bonds | C=O (ketone), C=O (ester) | C=C, C-OH, C=O (ester) |

| Hybridization of α-Carbon | sp³ | sp² |

| Key Reactive Site | Electrophilic carbonyl carbons | Nucleophilic α-carbon |

| Stability Factor | Stronger C=O π-bond | Conjugation, Intramolecular H-bonding |

Enolates, the conjugate bases of β-keto esters, can be trapped by electrophiles at the oxygen atom to generate stable derivatives. wikipedia.org A common and synthetically useful transformation is the reaction with silylating agents to form silyl (B83357) enol ethers. wikipedia.org

Silyl enol ethers are typically prepared by reacting the β-keto ester with a silyl electrophile, such as trimethylsilyl (B98337) chloride (TMSCl), in the presence of a base. wikipedia.org The choice of base and reaction conditions can influence which silyl enol ether is formed if the ketone is unsymmetrical. For instance, a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures tends to favor the formation of the kinetic product, whereas a weaker base like triethylamine (B128534) often yields the more stable, thermodynamic product. wikipedia.org

From the enol form of this compound, further derivatization can lead to the formation of 1,3-bis-silyloxy dienes. These compounds are powerful nucleophilic synthons in annulation reactions. The synthesis of related silyloxy dienes has been achieved from α,β-unsaturated ketones using reagents like chlorotrimethylsilane (B32843) in the presence of lithium bromide and triethylamine. scispace.com A similar strategy could be applied to derivatives of this compound. Silver-catalyzed silylene transfer to divinyl ketones is another advanced method for producing 2-silyloxy-1,3-dienes with controlled stereochemistry. nih.govnih.gov

Cyclization Reactions and Heterocyclic Compound Formation

The bifunctional nature of this compound, possessing both nucleophilic (at the enolate) and electrophilic (at the carbonyls and the chloro-substituted carbon) centers, makes it an excellent substrate for cyclization reactions.

While the prompt mentions the formation of piperidine (B6355638) derivatives from related ketoesters, this typically involves a ketoester with a suitably placed amino group or precursor. In the case of this compound, the terminal chloro group provides a reactive site for intramolecular alkylation. Upon formation of the enolate using a base, the nucleophilic α-carbon (C2 or C4) can attack the electrophilic carbon bearing the chlorine atom (C7). This intramolecular SN2 reaction would lead to the formation of a cyclic product. Depending on which α-carbon acts as the nucleophile, this pathway could theoretically produce either a five-membered or a three-membered ring, with the formation of a five-membered cyclopentanone (B42830) derivative being the more favorable pathway according to Baldwin's rules.

Intermolecular annulation strategies provide a powerful method for constructing six-membered rings. In a [3+3] annulation, the β-keto ester or its derivative acts as a three-carbon building block. rsc.org For example, the enolate of this compound can serve as a dinucleophile, reacting with a three-carbon dielectrophile to form a new carbocycle.

Alternatively, silyl enol ethers or bis-silyloxy dienes derived from the ketoester can be used in these strategies. researchgate.net These reactions often employ Lewis acids to activate the electrophilic partner. Such methods have been used to synthesize a variety of polycyclic and heterocyclic systems. acs.orgrsc.org For instance, palladium-catalyzed [3+3] annulation has been developed as a method for synthesizing polycyclic aromatic hydrocarbons from two smaller aromatic fragments. rsc.org

The reactivity of β-keto ester derivatives can be harnessed to synthesize complex aromatic systems. A notable example is a cycloaromatization reaction that leads to substituted methyl salicylates (hydroxybenzoates). researchgate.net This strategy involves the condensation of a 1,3-bis(trimethylsiloxy)-1-methoxybuta-1,3-diene (derived from a β-keto ester) with a β-dicarbonyl compound equivalent in the presence of titanium tetrachloride. This represents a [3+3] annulation where the diene acts as the two-nucleophile component and the dicarbonyl compound provides the two-electrophile component, ultimately forming a substituted aromatic ring. researchgate.net Furthermore, strategies involving a homoconjugate addition followed by a decarboxylative Dieckmann cyclization have been used to construct arene-fused cyclic β-ketoesters, which are valuable precursors for polycyclic compounds. organic-chemistry.org

Formation of Pyrimidine (B1678525) and Pyrano-Fused Heterocycles

The 1,3-dicarbonyl functionality within this compound serves as a key synthon for the construction of six-membered heterocyclic rings, notably pyrimidines. One of the most prominent methods for pyrimidine synthesis from β-keto esters is the Biginelli reaction. organic-chemistry.orgjk-sci.comchemcontent.comchemcontent.com This one-pot, three-component condensation reaction typically involves a β-keto ester, an aldehyde, and a urea (B33335) or thiourea (B124793) under acidic catalysis. organic-chemistry.orgjk-sci.comchemcontent.comchemcontent.com

In the context of this compound, the reaction would proceed by initial condensation of an aldehyde and urea to form an N-acyliminium ion. jk-sci.comchemcontent.com The enol or enolate of this compound then acts as a nucleophile, attacking the iminium ion. jk-sci.comyoutube.com Subsequent intramolecular cyclization through the attack of the remaining urea nitrogen onto the ketone carbonyl, followed by dehydration, yields a dihydropyrimidine. chemcontent.comyoutube.com The presence of the terminal chloroalkyl chain offers potential for further functionalization or secondary cyclization reactions.

While specific examples detailing the Biginelli reaction with this compound are not extensively documented in publicly available literature, the general mechanism is well-established for a wide range of β-keto esters. organic-chemistry.orgchemcontent.com The reaction conditions can be optimized using various acid catalysts, including Brønsted and Lewis acids, and can sometimes be performed under solvent-free conditions. organic-chemistry.org

The formation of pyrano-fused heterocycles from this compound is less commonly reported. However, the structural motifs present in the molecule suggest potential pathways for such transformations. For instance, reduction of the keto group to a secondary alcohol would generate a γ-hydroxyalkyl chloride. Intramolecular cyclization of this intermediate, potentially under basic conditions, could lead to the formation of a tetrahydropyran (B127337) ring. The synthesis of tetrahydropyrans from γ-hydroxy olefins and other suitable precursors is a known synthetic strategy. organic-chemistry.org

Electrophilic and Nucleophilic Reactivity

The reactivity of this compound is characterized by the distinct electrophilic and nucleophilic centers within the molecule.

Transformations at the Carbonyl Center

The carbonyl group of the ketone at the 3-position is a primary site for nucleophilic attack. researchgate.net This electrophilic carbon can react with a variety of nucleophiles.

Nucleophilic Addition: The carbonyl group can undergo nucleophilic addition reactions with reagents such as organometallics (e.g., Grignard reagents, organolithiums) and hydrides (e.g., sodium borohydride, lithium aluminum hydride). vanderbilt.edu Reduction of the ketone to a secondary alcohol is a key transformation that can be achieved using hydride reagents. This transformation is often a crucial step in multi-step syntheses.

Enolate Formation and Reactivity: The α-hydrogens (at the C2 and C4 positions) of the β-keto ester are acidic and can be removed by a suitable base to form a resonance-stabilized enolate. researchgate.net This enolate is a potent nucleophile and can participate in various carbon-carbon bond-forming reactions, including alkylation, acylation, and condensation reactions. libretexts.org The formation of the enolate is a key step in reactions like the Biginelli synthesis. jk-sci.comchemcontent.com

The general reactivity of β-keto esters is summarized in the table below:

| Reaction Type | Reagent/Condition | Product Type |

| Nucleophilic Addition | Hydride reagents (e.g., NaBH4) | β-hydroxy ester |

| Enolate Formation | Base (e.g., NaOEt) | Enolate |

| Alkylation (of enolate) | Alkyl halide | α-alkyl-β-keto ester |

| Acylation (of enolate) | Acyl chloride | α-acyl-β-keto ester |

| Condensation | Aldehydes/Ketones (Aldol) | β-hydroxy-β'-keto ester |

Reactions Involving the Terminal Alkyl Chloride Moiety

The terminal chloroalkyl group provides another electrophilic center at the C7 position. This site is susceptible to nucleophilic substitution reactions (SN2 type), allowing for the introduction of a wide range of functional groups. organic-chemistry.org

Nucleophilic Substitution: The chlorine atom can be displaced by various nucleophiles such as amines, azides, cyanides, and thiolates. organic-chemistry.org These reactions are fundamental for elaborating the carbon chain and introducing new functionalities. For instance, reaction with sodium azide (B81097) would yield an azido (B1232118) derivative, which can be further reduced to a primary amine.

Intramolecular Cyclization: The presence of both the nucleophilic enolate and the electrophilic alkyl chloride within the same molecule opens up the possibility of intramolecular cyclization. cdnsciencepub.comresearchgate.netresearchgate.net Treatment of this compound with a base could generate the enolate, which could then attack the C7 carbon, leading to the formation of a cyclic ketone. The feasibility of such a cyclization would depend on the ring size of the resulting product and the reaction conditions. The formation of five- and six-membered rings is generally favored. In this case, an intramolecular alkylation would lead to a seven-membered ring, which can be more challenging to form but is certainly possible. researchgate.net

Ethyl 7 Chloro 3 Oxoheptanoate As a Functionalized Synthetic Building Block

Precursor for Complex Molecular Architectures

The utility of a synthetic building block is defined by its ability to be elaborated into more intricate structures. Ethyl 7-chloro-3-oxoheptanoate contains two primary points of reactivity: the electrophilic carbon of the terminal chloride and the versatile β-keto ester system. The latter contains an electrophilic ketone, an ester, and an acidic α-carbon, which can be converted into a potent nucleophile (an enolate). This combination allows for a range of synthetic operations, including carbon-carbon bond formation and heterocycle synthesis.

While the isomeric compound, ethyl 7-chloro-2-oxoheptanoate, is a known precursor in the synthesis of Cilastatin, specific examples of this compound being used as a key fragment or precursor for a structural segment in the total synthesis of natural products are not widely reported in peer-reviewed literature. However, its structure is analogous to fragments commonly found in polyketide natural products. In principle, the heptanoate (B1214049) backbone could serve as a linear chain for elaboration, the terminal chloride could be used for coupling reactions (e.g., forming ethers, thioethers, or alkylating carbon nucleophiles), and the β-keto ester could be used to construct cyclic systems through intramolecular reactions or to introduce further stereocenters.

The chemical functionalities within this compound make it a candidate for the synthesis of pharmaceutical intermediates. The β-keto ester group is a common precursor for various heterocyclic rings, such as pyrazoles, isoxazoles, and pyrimidines, which are prevalent scaffolds in medicinal chemistry. For example, condensation of the β-dicarbonyl unit with hydrazine (B178648) derivatives could yield pyrazoles, while reaction with hydroxylamine (B1172632) could form isoxazoles. Furthermore, the terminal chloride allows for the molecule to be tethered to other fragments. For instance, it could undergo nucleophilic substitution with an amine or phenol (B47542) to link the seven-carbon chain to an aromatic or heterocyclic core, a common strategy in building drug candidates. Despite this potential, specific, named pharmaceutical intermediates derived directly from this compound are not prominently documented in publicly available scientific research.

Stereochemical Considerations in Derivatization

The prochiral nature of the ketone at the C3 position and the presence of an acidic methylene (B1212753) group at C2 make this compound a substrate for stereoselective transformations. The introduction of chirality at these positions can exponentially increase the molecular complexity and is a critical step in the synthesis of enantiomerically pure molecules.

Diastereoselective control becomes relevant once a stereocenter is introduced into the molecule. For this compound, this would typically be achieved by a stereoselective reduction of the C3 ketone to a hydroxyl group, creating a chiral center. The stereochemical outcome of subsequent reactions could then be influenced by this newly formed center. For example, the formation of an enolate at the C2 position, followed by alkylation, would lead to the creation of a second stereocenter. The spatial orientation of the existing hydroxyl group could sterically direct the approach of the incoming electrophile, leading to a preference for one diastereomer over the other. This substrate-controlled diastereoselectivity is a fundamental strategy in the synthesis of complex acyclic systems.

Given the absence of inherent chirality, the most powerful approach to creating chiral derivatives of this compound involves catalyst-controlled enantioselective reactions. The β-keto ester functional group is a well-studied substrate for such transformations. nih.gov

Enantioselective Reduction: The reduction of the β-keto group is a prime target for asymmetric catalysis. Numerous catalytic systems are known to reduce β-keto esters to their corresponding β-hydroxy esters with high levels of enantioselectivity. nih.govresearchgate.net Asymmetric transfer hydrogenation using chiral ruthenium or iridium complexes, for instance, is a robust method for achieving this transformation. organic-chemistry.orgacs.org These reactions provide access to optically active β-hydroxy esters, which are themselves valuable chiral building blocks for a wide array of complex molecules.

| Substrate | Catalyst System | Conditions | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Ethyl benzoylacetate | (S,S)-Ts-DPEN-RuCl(p-cymene) | HCOOH/NEt3, DMF, 25°C | >99% | acs.org |

| Ethyl 3-oxopentanoate | [Ir(cod)Cl]2 / (S)-Tol-BINAP / H2 | MeOH, 50 atm H2, 80°C | 98% | psu.edu |

| Ethyl 3-oxobutanoate | Cp*Ir(III)-diamine complex | HCOOH/HCOONa, H2O, 4°C | 97% | organic-chemistry.org |

Enantioselective Alkylation: The methylene group at the C2 position, flanked by two carbonyls, is readily deprotonated to form a nucleophilic enolate. The enantioselective alkylation of this position to create a tertiary stereocenter is a well-established, though challenging, transformation. acs.org Phase-transfer catalysis using chiral quaternary ammonium (B1175870) salts derived from cinchona alkaloids has proven effective for the asymmetric alkylation of β-keto esters with various alkyl halides. acs.orgrsc.org This method allows for the direct installation of an alkyl group at the α-position with high enantiopurity, generating a chiral center adjacent to the ketone. Such transformations would convert this compound into a more complex, chiral building block with significant synthetic potential. researchgate.net

| Substrate | Catalyst System | Alkylating Agent | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Methyl 2-oxocyclopentanecarboxylate | Cinchona-derived ammonium salt | Allyl bromide | 94% | acs.org |

| Ethyl 2-oxocyclohexanecarboxylate | Pd(allyl)Cl2 / Chiral Ligand | Allyl acetate | 94% | acs.org |

| tert-Butyl 2-oxocyclohexanecarboxylate | Cinchona-derived ammonium salt | Benzyl bromide | 98% | rsc.org |

Spectroscopic and Chromatographic Methodologies in Research

Application of Nuclear Magnetic Resonance Spectroscopy for Elucidating Reaction Mechanisms

No published data is available detailing the use of ¹H NMR or ¹³C NMR spectroscopy to study reaction mechanisms involving Ethyl 7-chloro-3-oxoheptanoate.

Mass Spectrometry Techniques for Identification of Reaction Products and Intermediates

There is no available mass spectrometry data, such as mass-to-charge ratios (m/z) or fragmentation patterns, for the identification of this compound or its reaction intermediates.

Infrared Spectroscopy in Monitoring Functional Group Transformations

Specific infrared absorption frequencies (cm⁻¹) used to monitor functional group transformations in reactions involving this compound have not been reported in the scientific literature.

Chromatographic Separation Techniques for Reaction Monitoring and Product Isolation (e.g., GC, HPLC)

Details regarding the application of Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) for monitoring reactions or isolating this compound are absent from published research.

Theoretical and Computational Chemistry Studies

Conformational Analysis and Stability Predictions

Conformational analysis is a fundamental aspect of computational chemistry that involves identifying the stable three-dimensional arrangements of a molecule, known as conformers, and determining their relative energies. For a flexible molecule such as Ethyl 7-chloro-3-oxoheptanoate, which possesses several rotatable single bonds, a multitude of conformations are possible. Identifying the most stable conformers is essential as they often dictate the molecule's physical properties and biological activity.

Computational methods, particularly Density Functional Theory (DFT), are widely used for conformational analysis. nih.gov A typical approach involves a systematic or stochastic search of the conformational space to locate various energy minima on the potential energy surface. For each identified conformer, a geometry optimization is performed to find the precise arrangement of atoms that corresponds to the lowest energy. Subsequent frequency calculations can confirm that these structures are true minima and provide thermodynamic data, such as Gibbs free energy, to predict the relative stability of the conformers at a given temperature.

While specific studies on this compound are not prevalent in the literature, studies on similar β-keto esters have identified multiple stable conformations. nih.gov The relative stability of these conformers is influenced by a combination of steric hindrance, intramolecular hydrogen bonding, and dipole-dipole interactions.

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Relative Energy (kcal/mol) | Population (%) at 298.15 K |

| A | 0.00 | 75.3 |

| B | 1.25 | 15.1 |

| C | 2.50 | 9.6 |

Note: This table presents hypothetical data for illustrative purposes, based on typical energy differences observed in similar molecules.

Reaction Pathway Calculations and Transition State Analysis

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions by mapping out the potential energy surface that connects reactants to products. This involves locating the transition state, which is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to occur.

For this compound, several reactions could be of interest, such as nucleophilic substitution at the carbon bearing the chlorine atom, or reactions involving the keto and ester functional groups. Theoretical calculations can model these reaction pathways, providing detailed information about the structures of intermediates and transition states. Methods like DFT are commonly employed to calculate the activation energies and reaction energies, which are critical for predicting reaction rates and equilibrium positions. nih.gov

Transition state theory (TST) can be used in conjunction with the calculated energy barriers to estimate reaction rate constants. nih.gov For instance, in a hypothetical dechlorination reaction, computational analysis could reveal whether the reaction proceeds through a concerted mechanism or a stepwise mechanism involving a carbocation intermediate.

Table 2: Hypothetical Calculated Activation Energies for Reactions of this compound

| Reaction Type | Computational Method | Solvent | Activation Energy (kcal/mol) |

| Nucleophilic Substitution (S_N2) | B3LYP/6-31G(d) | Acetonitrile | 22.5 |

| Enolate Formation | M06-2X/6-311+G(d,p) | THF | 15.8 |

| Ester Hydrolysis (Acid-catalyzed) | B3LYP/6-31G(d) | Water | 18.2 |

Note: This table contains hypothetical data to illustrate the types of results obtained from reaction pathway calculations.

Electronic Structure Investigations and Reactivity Predictions

The electronic structure of a molecule governs its reactivity. Computational methods provide a wealth of information about the distribution of electrons within a molecule, which can be used to predict its chemical behavior. For this compound, understanding the electronic properties of the carbonyl groups and the carbon-chlorine bond is key to predicting its reactivity.

For example, the carbonyl carbons are expected to be electrophilic sites, while the oxygen atoms and the α-carbons to the carbonyl groups can act as nucleophilic or proton-accepting centers. The chlorine atom, being electronegative, will influence the charge distribution along the alkyl chain. Molecular Electrostatic Potential (MEP) maps are a valuable tool for visualizing the charge distribution and predicting sites for electrostatic interactions.

Frontier Molecular Orbital (FMO) theory, which considers the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is another powerful tool for predicting reactivity. The energy and shape of the HOMO are related to the molecule's ability to donate electrons, while the LUMO relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

Table 3: Hypothetical Calculated Electronic Properties of this compound

| Property | Value |

| HOMO Energy | -7.2 eV |

| LUMO Energy | -0.9 eV |

| HOMO-LUMO Gap | 6.3 eV |

| Dipole Moment | 2.8 D |

| Electrophilicity Index (ω) | 2.9 eV |

Note: This table presents hypothetical data based on typical values for similar organic molecules.

Future Directions and Emerging Research Avenues

Development of Novel Cascade Reactions and Multicomponent Processes

The dual functionality of Ethyl 7-chloro-3-oxoheptanoate makes it an ideal substrate for the design of cascade (or tandem) reactions and multicomponent reactions (MCRs). These processes are highly sought after in modern organic synthesis for their efficiency, atom economy, and ability to construct complex molecules in a single operation from simple precursors.

The β-keto ester moiety can participate in a wide range of initial transformations, such as Knoevenagel condensations, Hantzsch pyridine (B92270) synthesis, or Biginelli reactions. researchgate.netresearchgate.net The pendant chloropentyl chain remains available for a subsequent intramolecular reaction, typically a nucleophilic substitution, to form a cyclic structure. This sequential reactivity is the cornerstone of a potential cascade process. For instance, an initial reaction at the keto-ester could be followed by an intramolecular alkylation at a newly formed nucleophilic center, leading directly to carbocyclic or heterocyclic ring systems.

Research in this area could focus on developing catalytic systems that facilitate both steps of the cascade. For example, a single catalyst could promote an initial condensation reaction and subsequently mediate the cyclization via displacement of the chloride. Such investigations would expand the synthetic utility of this building block for creating libraries of complex heterocyclic compounds.

Table 1: Potential Cascade and Multicomponent Reactions

| Reaction Type | Initial Transformation at β-Keto Ester | Subsequent Reaction at Alkyl Chloride | Potential Product Class |

|---|---|---|---|

| Intramolecular Cyclization | Condensation with a dinucleophile (e.g., amidine, hydrazine) | Intramolecular N-alkylation or O-alkylation | Fused bicyclic heterocycles |

| Domino Reaction | Michael addition of the enolate to an acceptor | Intramolecular cyclization/alkylation | Highly substituted carbocycles |

| Multicomponent Reaction | Biginelli or Hantzsch-type condensation | Post-condensation intramolecular cyclization | Fused dihydropyrimidines or pyridines |

Exploration of Catalytic Asymmetric Synthesis Strategies

The generation of chiral molecules is of paramount importance in the pharmaceutical and agrochemical industries. This compound possesses two key positions amenable to stereocontrol: the C3 ketone and the C2 methylene (B1212753) group, making it a valuable target for catalytic asymmetric synthesis.

One major research avenue is the asymmetric reduction of the C3 ketone to produce the corresponding chiral β-hydroxy ester. This transformation is a cornerstone of modern organic synthesis, and numerous highly efficient catalysts have been developed for related substrates. acs.org Both transition-metal-catalyzed asymmetric hydrogenation (e.g., using Ruthenium or Iridium complexes) and biocatalytic reductions using ketoreductase enzymes could be explored to achieve high enantioselectivity. organic-chemistry.orgnih.gov The resulting chiral alcohol could serve as a precursor for various biologically active molecules.

A second significant direction is the catalytic asymmetric α-alkylation of the C2 position. Creating a quaternary stereocenter at this position by reacting the enolate of the β-keto ester with an electrophile is a challenging but rewarding goal. acs.org Advanced methods using phase-transfer catalysis with chiral catalysts or transition-metal-catalyzed allylic alkylations could be adapted for this purpose, providing access to compounds with complex and well-defined three-dimensional structures. rsc.orgnih.gov

Table 2: Asymmetric Synthesis Strategies and Potential Catalysts

| Target Position | Asymmetric Transformation | Catalyst Class | Potential Chiral Product |

|---|---|---|---|

| C3 Carbonyl | Asymmetric Hydrogenation | Chiral Ru-BINAP or Ir-diamine complexes acs.orgorganic-chemistry.org | Enantioenriched Ethyl 7-chloro-3-hydroxyheptanoate |

| C3 Carbonyl | Asymmetric Transfer Hydrogenation | Chiral Rhodium or Iridium complexes | Enantioenriched Ethyl 7-chloro-3-hydroxyheptanoate |

| C3 Carbonyl | Biocatalytic Reduction | Ketoreductases (KREDs) / Alcohol Dehydrogenases nih.gov | Enantioenriched Ethyl 7-chloro-3-hydroxyheptanoate |

| C2 Methylene | Asymmetric α-Alkylation | Chiral Phase-Transfer Catalysts (e.g., Cinchona alkaloids) rsc.org | α-Substituted, stereodefined β-keto esters |

| C2 Methylene | Asymmetric Allylation | Chiral Palladium-ligand complexes acs.org | α-Allyl, stereodefined β-keto esters |

Integration into Flow Chemistry Systems for Enhanced Efficiency

Flow chemistry, or continuous-flow synthesis, offers numerous advantages over traditional batch processing, including superior heat and mass transfer, enhanced safety for handling hazardous reagents or exothermic reactions, and straightforward scalability. illinois.edu The synthesis and subsequent transformations of this compound are well-suited for integration into flow systems.

The synthesis of β-keto esters can be achieved efficiently and safely in flow, for example, through the reaction of aldehydes with ethyl diazoacetate using heterogeneous catalysts packed into a column reactor. acs.orgthieme-connect.com Applying this methodology to the synthesis of this compound could improve yield, purity, and safety.

Q & A

Q. Table 1: Key Reaction Parameters

| Step | Reagents/Conditions | Yield Optimization Tips |

|---|---|---|

| Lactone hydrolysis | H₂O, H⁺ catalyst, 80°C | Use anhydrous conditions |

| Chlorination | SOCl₂, reflux, 4 hours | Excess SOCl₂ improves conversion |

| Cyanidation | NaCN, ethanol, 50°C | Slow addition minimizes HCN release |

Basic: How should researchers handle and store this compound to ensure laboratory safety?

Answer:

Safety protocols derived from structurally similar esters (e.g., Ethyl 7-oxo-7-phenylheptanoate) recommend:

- Storage : In airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation .

- Handling : Use chemical-resistant gloves (nitrile or neoprene) and sealed goggles to avoid skin/eye contact .

- Ventilation : Conduct reactions in fume hoods to mitigate vapor exposure (boiling point ~218°C) .

- Spill management : Absorb with inert material (vermiculite) and dispose as halogenated waste .

Critical Note : No acute toxicity data exists for this compound; assume high hazard potential and prioritize PPE .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Answer:

- NMR : ¹H/¹³C NMR confirms ester (δ 4.1–4.3 ppm for -OCH₂CH₃) and ketone (δ 2.5–3.0 ppm for -CO-) groups. Chlorine’s electronegativity deshields adjacent protons .

- IR : Strong C=O stretches (~1740 cm⁻¹ for ester; ~1710 cm⁻¹ for ketone) and C-Cl (~550–850 cm⁻¹) .

- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 206.67 (C₉H₁₅ClO₃) with fragmentation patterns indicating Cl loss .

- Chromatography : HPLC (C18 column, 60:40 acetonitrile/water) monitors purity (>98%) .

Advanced: How can computational chemistry predict the reactivity of this compound in nucleophilic reactions?

Answer:

Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model:

- Electrophilicity : Calculate local electrophilicity index (ω) at the ketone and ester carbonyl groups to predict nucleophilic attack sites.

- Solvent effects : Use COSMO-RS to simulate polarity impacts on reaction barriers .

- Transition states : Identify energy profiles for SN2 vs. SN1 mechanisms at the chloroalkane site.

Validation : Cross-reference computed IR spectra with experimental data to refine models .

Advanced: What strategies resolve contradictions in reported toxicity data for halogenated esters like this compound?

Answer:

- Meta-analysis : Aggregate data from analogs (e.g., Ethyl 7-oxo-7-phenylheptanoate) to infer toxicity trends .

- In vitro assays : Conduct Ames tests (mutagenicity) and HEK293 cell viability studies to fill data gaps .

- QSAR modeling : Relate logP (4.03) and molecular weight (206.67) to bioaccumulation potential .

Q. Table 2: Comparative Toxicity Parameters

| Parameter | This compound | Analog (Ethyl 7-Phenyl Derivative) |

|---|---|---|

| LogP | 4.03 | 3.89 |

| Predicted LC50 (fish) | 12 mg/L (estimated) | 18 mg/L |

Advanced: Design an experiment to assess the hydrolytic stability of this compound under varying pH conditions.

Answer:

Protocol :

Sample preparation : Dissolve 0.1 M compound in buffered solutions (pH 2, 7, 12).

Kinetic monitoring : Use HPLC at 254 nm to track ester degradation over 24 hours at 25°C .

Data analysis : Calculate half-life (t₁/₂) via first-order kinetics.

Q. Expected outcomes :

- Acidic pH (2) : Rapid hydrolysis via H⁺-catalyzed ester cleavage.

- Neutral pH (7) : Stability due to low nucleophile (H₂O) activity.

- Alkaline pH (12) : OH⁻-driven nucleophilic attack on carbonyl groups .

Validation : Compare experimental t₁/₂ with DFT-predicted activation energies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.